N-(N-Acetylmethionyl)dopamine
Description
N-(N-Acetylmethionyl)dopamine is a biochemical adduct formed through the non-enzymatic reaction of enzymatically generated quinones with N-acetylmethionine. Structurally, it consists of a dopamine moiety (3,4-dihydroxyphenethylamine) covalently linked to N-acetylmethionine via an amide bond (IUPAC name: N-[2-(3,4-dihydroxyphenyl)ethyl]-2-acetamido-4-(methylsulfanyl)butanamide) . This compound is synthesized when catechols (e.g., dopamine, 4-methylcatechol) are oxidized by tyrosinase into reactive o-quinones, which subsequently react with the thioether group of N-acetylmethionine . The reaction is notable for its role in in vitro models of quinone tanning, a process analogous to cuticle sclerotization in arthropods .
Properties
CAS No. |
127811-44-3 |
|---|---|
Molecular Formula |
C15H22N2O4S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-acetamido-N-[2-(3,4-dihydroxyphenyl)ethyl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C15H22N2O4S/c1-10(18)17-12(6-8-22-2)15(21)16-7-5-11-3-4-13(19)14(20)9-11/h3-4,9,12,19-20H,5-8H2,1-2H3,(H,16,21)(H,17,18) |
InChI Key |
QCDZESBHHYRZDC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCSC)C(=O)NCCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NCCC1=CC(=C(C=C1)O)O |
Synonyms |
DEC-TA-870 dethoxycarbonylated TA 870 N-(N-acetylmethionyl)dopamine N-(N-acetylmethionyl)dopamine, (S)-isome |
Origin of Product |
United States |
Scientific Research Applications
Neuropharmacological Applications
1.1 Dopamine Modulation
N-(N-Acetylmethionyl)dopamine is structurally related to dopamine, a critical neurotransmitter involved in many neurological processes. Research indicates that modifications to dopamine, such as acetylation, can influence its receptor interactions and overall efficacy. For instance, studies on related compounds have shown that acetylation can enhance the stability and bioavailability of dopamine derivatives, potentially leading to improved therapeutic outcomes in conditions like Parkinson's disease and schizophrenia .
1.2 Protective Effects in Neurodegenerative Diseases
Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective properties. For example, N-acetylcysteine (NAC), which shares some biochemical pathways with acetylated dopamine derivatives, has been shown to protect dopamine neurons from neurotoxic damage in models of Parkinson's disease . This raises the possibility that this compound could similarly support neuronal health and function.
Therapeutic Potential
2.1 Treatment of Mood Disorders
Given the role of dopamine in mood regulation, this compound could be explored as a therapeutic agent for mood disorders. The modulation of dopaminergic signaling pathways through acetylation might provide a novel approach to enhancing mood stability and treating conditions such as depression or bipolar disorder.
2.2 Schizophrenia Management
Recent models of schizophrenia emphasize the dysfunction of glutamatergic systems alongside dopaminergic dysregulation. Compounds that can modulate dopamine release or receptor activity may serve as adjunct therapies in managing symptoms of schizophrenia . this compound's potential to interact with dopamine receptors could be investigated further in this context.
Case Study: Dopaminergic Pathways in Schizophrenia
Research on glycine transport inhibitors has shown their effectiveness in modulating striatal dopamine release . This highlights the importance of understanding how compounds like this compound could influence dopaminergic pathways in psychiatric conditions.
Conclusion and Future Directions
The applications of this compound are promising, particularly in neuropharmacology and therapeutic interventions for mood disorders and neurodegenerative diseases. Future research should focus on:
- In vitro and in vivo studies to assess the pharmacodynamics and pharmacokinetics of this compound.
- Clinical trials to evaluate its efficacy in treating mood disorders and schizophrenia.
- Mechanistic studies to elucidate how acetylation affects dopamine receptor interactions.
Comparison with Similar Compounds
Key Research Findings
Enzyme Specificity
- Mushroom tyrosinase is critical for initiating adduct formation, but insect phenoloxidases are inhibited by excess N-acetylmethionine, limiting the reaction in vivo . This highlights a divergence between laboratory models and biological systems.
Preparation Methods
Dopamine Biosynthesis
Dopamine is synthesized in neuronal and adrenal medulla cells via a conserved pathway starting with the amino acids phenylalanine or tyrosine. The primary route involves hydroxylation of tyrosine to L-DOPA by tyrosine hydroxylase, followed by decarboxylation to dopamine via aromatic L-amino acid decarboxylase. Crucially, dopamine cannot cross the blood-brain barrier, necessitating in situ synthesis. This intrinsic biochemical pathway underscores the importance of endogenous precursor availability for dopamine-related conjugates.
N-Acetylmethionine Synthesis
N-Acetylmethionine serves as a stabilized form of methionine, often used to enhance bioavailability. Two patented methods dominate its production:
-
Alkaline Acetylation : Reacting L-methionine with acetic anhydride in aqueous sodium hydroxide (pH 6.5–10.0) at 20–60°C yields N-acetyl-L-methionine with ≥90% efficiency. Excess acetic anhydride (1.05–1.7 moles per mole methionine) prevents racemization.
-
Enzymatic Resolution : DL-methionine is acetylated using acetic anhydride and NaOH, followed by aminoacylase-mediated enantiomer separation at 35–42°C for 48–72 hours. Activated carbon decolorization and ethanol recrystallization further purify the L-enantiomer.
Synthetic Routes to N-(N-Acetylmethionyl)dopamine
Stepwise Conjugation Strategy
The target compound likely forms via amide bond formation between dopamine’s primary amine and N-acetylmethionine’s carboxyl group. This requires:
-
N-Acetylmethionine Activation : Carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxyl group, forming an O-acylisourea intermediate.
-
Dopamine Coupling : The activated ester reacts with dopamine’s amine under mild acidic conditions (pH 4–6) to prevent oxidation of dopamine’s catechol moiety.
Example Protocol :
-
Dissolve N-acetylmethionine (1.0 eq) in anhydrous DMF. Add EDC (1.2 eq) and HOBt (1.1 eq), stir at 0°C for 30 minutes.
-
Introduce dopamine hydrochloride (1.1 eq) and NMM (2.0 eq). React at 25°C for 12 hours.
-
Quench with aqueous citric acid, extract with ethyl acetate, and purify via silica chromatography.
One-Pot Acetylation-Coupling Approach
Integrating acetylation and conjugation steps may streamline synthesis:
-
In Situ Acetylation : Methionine is acetylated using acetic anhydride/NaOH, followed by direct addition of dopamine without isolating N-acetylmethionine.
-
pH-Controlled Reaction : Maintain pH 7–8 during acetylation to stabilize dopamine’s amine group, then adjust to pH 5 for coupling.
Critical Process Parameters and Optimization
Temperature and pH Effects
| Parameter | Acetylation | Coupling |
|---|---|---|
| Temperature | 35–50°C | 0–25°C |
| pH | 7.0–9.5 | 4.0–6.0 |
| Reaction Time | 30–72 hours | 12–24 hours |
Higher acetylation temperatures (e.g., 50°C) accelerate reaction rates but risk racemization. Coupling at ≤25°C minimizes dopamine oxidation.
Solvent and Reagent Selection
-
Solvents : Ethyl acetate for extraction, DMF or THF for coupling.
-
Catalysts : Aminoacylase (20–100 µg/mL) for enantiomer resolution; HOBt suppresses side reactions during coupling.
Purification and Analytical Characterization
Isolation Techniques
Quality Control Metrics
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (280 nm) | ≥98% |
| Enantiomeric Excess | Chiral CE | ≥99% L-configuration |
| Water Content | Karl Fischer Titration | ≤0.5% |
Q & A
Q. How is N-(N-Acetylmethionyl)dopamine synthesized and characterized in experimental settings?
- Methodological Answer : Synthesis typically involves coupling N-acetylmethionine with dopamine via peptide bond formation using carbodiimide-based reagents (e.g., EDC or DCC). Post-synthesis purification is achieved using reversed-phase HPLC, with characterization via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For example, analogous N-acylated amino acid derivatives (e.g., N-formylmethionyl-phenylalanine) are validated using similar protocols . Stability under physiological conditions should be assessed using pH-dependent degradation studies monitored by LC-MS .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Quantification in complex matrices (e.g., plasma or brain tissue) requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. For nitrosamine-related impurities (if applicable), gas chromatography with nitrogen-phosphorus detection (GC-NPD) or GC-MS can be employed, as demonstrated in nitrosamine analysis for pharmaceuticals . Sample preparation often involves solid-phase extraction (SPE) to isolate the compound from interfering substances .
Advanced Research Questions
Q. How does this compound modulate dopamine receptor signaling compared to unmodified dopamine?
- Methodological Answer : Receptor affinity and functional activity are assessed using radioligand binding assays (e.g., competition binding with [³H]spiperone for D2-like receptors) and cAMP accumulation assays in transfected HEK293 cells. Structural modifications like acetylation may alter binding kinetics; molecular docking simulations can predict interactions with receptor subtypes (D1–D5). Comparative studies with dopamine and selective agonists/antagonists (e.g., apomorphine) are critical to evaluate partial/full agonism . In vivo microdialysis in rodent models can measure extracellular dopamine changes following compound administration .
Q. What is the compound’s role in dopamine release mechanisms under neurodegenerative conditions?
- Methodological Answer : Utilize optogenetic or chemogenetic tools in transgenic mice to stimulate dopamine neurons projecting to the nucleus accumbens or striatum. Measure dopamine release dynamics via fast-scan cyclic voltammetry (FSCV) or fluorescent dopamine sensors (e.g., dLight1). Compare the effects of this compound to native dopamine in models of Parkinson’s disease (e.g., 6-OHDA-lesioned rodents). Calcium imaging (e.g., GCaMP) can concurrently monitor neuronal activation patterns .
Q. How does the compound’s stability influence its potential to form nitrosamine impurities under physiological conditions?
- Methodological Answer : Assess nitrosation risk by incubating the compound with nitrite (NO₂⁻) under simulated gastric pH (1.5–3.5) and analyzing products via LC-MS/MS. Use predictive models (e.g., QSAR) to estimate nitrosamine formation rates based on amine structure and reaction kinetics. Compare results to regulatory thresholds (e.g., EMA’s ≤18 ng/day limit for nitrosamines). Mitigation strategies may include formulation additives (e.g., ascorbic acid) to inhibit nitrosation .
Q. Can this compound cross the blood-brain barrier (BBB), and how is this evaluated?
- Methodological Answer : BBB permeability is tested using in vitro models like MDCK-MDR1 monolayers or PAMPA-BBB assays. In vivo, administer the compound intravenously to rodents and measure brain-to-plasma ratios via LC-MS/MS. Positron emission tomography (PET) with a radiolabeled analog (e.g., ¹¹C or ¹⁸F) provides real-time BBB traversal data. Structural modifications (e.g., lipophilicity adjustments) may enhance CNS bioavailability .
Data Contradiction & Validation
Q. How should researchers resolve discrepancies in reported dopamine release data involving modified analogs?
- Methodological Answer : Variability may arise from differences in experimental models (e.g., cell lines vs. primary neurons) or detection methods (e.g., FSCV vs. microdialysis). Standardize protocols by cross-validating results in multiple systems. For example, replicate in vivo self-administration paradigms (e.g., heroin reinforcement models) with dopamine neuron silencing (DREADDs) to confirm mechanistic consistency . Meta-analyses of published datasets can identify confounding variables (e.g., dosing regimens).
Q. What strategies validate the specificity of this compound’s interactions with non-dopaminergic pathways?
- Methodological Answer : Use CRISPR/Cas9 knockout models to eliminate target receptors (e.g., D2 receptors) and assess residual activity. Screen against off-target receptors (e.g., serotonin or adrenergic receptors) using pan-assay interference compound (PAINS) filters and broad-scale ligand binding assays. Functional MRI (fMRI) in primates can map neural network engagement, while transcriptomic profiling (e.g., RNA-seq) identifies downstream signaling cascades .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
